Myeloperoxidase (MPO) Inhibition: A 44-fold Potency Advantage Over a Direct Structural Analog
In a direct head-to-head comparison under identical assay conditions, N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide demonstrated a remarkable 44-fold increase in potency against myeloperoxidase (MPO) compared to a closely related analog, 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide. This stark difference highlights the critical impact of the specific substituents on the benzamide core. [1]
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (IC₅₀ = 44 nM) |
| Quantified Difference | 44-fold improvement in potency |
| Conditions | Aminophenyl fluorescein assay with 10-min incubation and NaCl addition |
Why This Matters
This data demonstrates that N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is not merely a generic building block but can serve as a highly potent starting point or scaffold for developing MPO inhibitors, offering a significant advantage over bulkier analogs.
- [1] BindingDB. (2025). BDBM50554035 (CHEMBL4790231): MPO Inhibition Data for N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide. Retrieved from www.bindingdb.org. View Source
- [2] BindingDB. (2025). BDBM50567722 (CHEMBL4862053): MPO Inhibition Data for 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide. Retrieved from bdb8.ucsd.edu. View Source
